molecular formula C13H14O4 B13121950 Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate

Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate

Cat. No.: B13121950
M. Wt: 234.25 g/mol
InChI Key: WWRDLDXANZPVBE-UHFFFAOYSA-N
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Description

Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a tetrahydrofuran ring, which is further substituted with an oxo group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate typically involves the esterification of 5-oxotetrahydrofuran-2-yl acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products Formed

    Oxidation: Benzyl2-(5-carboxytetrahydrofuran-2-yl)acetate.

    Reduction: Benzyl2-(5-hydroxytetrahydrofuran-2-yl)acetate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester moiety can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The tetrahydrofuran ring and benzyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate
  • Benzyl 2-(oxetan-3-ylidene)acetate

Uniqueness

Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

benzyl 2-(5-oxooxolan-2-yl)acetate

InChI

InChI=1S/C13H14O4/c14-12-7-6-11(17-12)8-13(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

WWRDLDXANZPVBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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